(2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine
Description
(2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine is a chiral amine featuring a pyridine moiety attached to a propane backbone. Pyridine-containing amines are often studied for their applications in medicinal chemistry, particularly in neurotransmitter receptor modulation due to their ability to interact with hydrophobic and aromatic binding pockets.
Properties
IUPAC Name |
(2S)-2-methyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(7-10)6-9-4-2-3-5-11-9/h2-5,8H,6-7,10H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBDVJAMUONDBV-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine involves the reductive amination of 2-methyl-3-pyridin-2-ylpropanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: Another approach involves the chiral resolution of racemic mixtures using chiral acids or bases to obtain the desired enantiomer.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of the corresponding nitrile or imine intermediates under controlled conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine can undergo oxidation reactions to form corresponding oxides or N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance selectivity and efficiency.
Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Studied for its binding affinity to various biological receptors, which could lead to the development of new pharmaceuticals.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new therapeutic agents for treating neurological disorders.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. It can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of signal transduction processes or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The closest structural analog identified is 2-methyl-2-(3-methylpyridin-2-yl)propan-1-amine (CAS 1232432-91-5), which shares a propane-1-amine backbone but differs in substituent placement and composition. Key distinctions include:
| Property | (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine | 2-methyl-2-(3-methylpyridin-2-yl)propan-1-amine |
|---|---|---|
| Substituent Position | Pyridin-2-yl at C3; methyl at C2 | 3-Methylpyridin-2-yl at C2; methyl at C2 |
| Pyridine Modification | Unsubstituted pyridine ring | 3-Methyl group on pyridine ring |
| Molecular Formula | C9H14N2* | C10H16N2 |
| Molecular Weight | ~150.22 g/mol* | 164.25 g/mol |
| Stereochemistry | (2S) configuration | Not specified (likely racemic or undefined) |
*Calculated based on structural differences from the analog.
Physicochemical Properties
While direct data for the target compound is absent, inferences can be drawn:
- Steric Effects : The (2S) configuration and pyridin-2-yl placement at C3 may alter steric hindrance, affecting binding to biological targets compared to the C2-substituted analog.
Pharmacological Considerations
Pyridine derivatives are known for their roles in central nervous system (CNS) drug design. For example:
- The analog’s 3-methylpyridine group could enhance lipophilicity, favoring blood-brain barrier penetration.
- The target compound’s lack of a pyridine methyl group might reduce off-target interactions but also diminish receptor affinity, depending on the target site.
Biological Activity
(2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine, a chiral compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHN
Molecular Weight: 176.26 g/mol
Chirality: The (2S) configuration is crucial as it influences the compound's biological activity compared to its (2R) counterpart and racemic mixtures.
The biological activity of (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It can function as either an inhibitor or activator depending on the specific biological context. The compound's unique pyridine ring contributes to its electronic properties, enhancing its binding affinity to target proteins.
1. Antiviral Properties
Research indicates that compounds similar to (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine exhibit antiviral activities, particularly against coronaviruses. For instance, a related compound demonstrated potent inhibition of the SARS-CoV-2 main protease, suggesting potential applications in treating viral infections .
2. Neuroprotective Effects
Studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. Its ability to modulate neuronal signaling pathways positions it as a candidate for further investigation in treating conditions such as Alzheimer’s disease .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibition of SARS-CoV-2 main protease | |
| Neuroprotective | Modulation of neurotrophic factors | |
| Antiproliferative | Cytotoxic effects on cancer cell lines |
Case Study: Antiviral Mechanism
In a study examining the antiviral efficacy of related compounds, it was found that (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine analogs displayed significant inhibition of viral replication in vitro. The mechanism involved reversible binding to the viral protease, which is critical for viral maturation and replication .
Comparative Analysis with Similar Compounds
The biological activity of (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine can be contrasted with its enantiomer, (2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine. While both compounds share structural similarities, their differing chiral configurations lead to variations in their pharmacological profiles:
| Compound | Activity Type | Key Findings |
|---|---|---|
| (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine | Antiviral, Neuroprotective | Potent against SARS-CoV-2 |
| (2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine | Limited activity | Less effective in neuroprotective assays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
